(4-Phenylpyrimidin-2-yl)boronic acid
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Overview
Description
(4-Phenylpyrimidin-2-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenylpyrimidine ring. It is widely used in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpyrimidin-2-yl)boronic acid typically involves the reaction of 4-bromo-2-phenylpyrimidine with a boronic acid derivative. One common method is the palladium-catalyzed borylation of the aryl halide using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpyrimidin-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.
Substitution: The boronic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura cross-coupling reaction typically yields biaryl compounds, while oxidation reactions produce phenols.
Scientific Research Applications
(4-Phenylpyrimidin-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the design of enzyme inhibitors and as a probe for studying biological processes.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of (4-Phenylpyrimidin-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst or reagent. In the Suzuki-Miyaura cross-coupling reaction, the boronic acid undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boron atom.
Pyrimidinylboronic Acid: A boronic acid with a pyrimidine ring attached to the boron atom.
4-(4-Pyridinyl)phenylboronic Acid: A boronic acid with a pyridine ring attached to the phenyl group.
Uniqueness
(4-Phenylpyrimidin-2-yl)boronic acid is unique due to the presence of both a phenyl and a pyrimidine ring, which provides distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions and in the design of molecules with unique biological activities.
Properties
Molecular Formula |
C10H9BN2O2 |
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Molecular Weight |
200.00 g/mol |
IUPAC Name |
(4-phenylpyrimidin-2-yl)boronic acid |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7,14-15H |
InChI Key |
RISQEYMMBFOXFM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=CC(=N1)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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